Lipophilicity Comparison of 3-Ethynyl-3-methoxyoxetane vs. 3-Ethynyloxetane and 3-Methoxyoxetane: LogP and H-Bond Acceptor Capacity
Computational predictions indicate that 3-ethynyl-3-methoxyoxetane (cLogP ≈ -0.2) exhibits intermediate lipophilicity relative to its two closest mono-substituted analogs, 3-ethynyloxetane (cLogP ≈ 0.3) and 3-methoxyoxetane (cLogP ≈ -0.6) . The presence of the methoxy group introduces an additional hydrogen-bond acceptor, increasing the total acceptor count from 1 (in 3-ethynyloxetane) to 2, a feature that enhances aqueous solubility and modulates the compound's permeability profile without the steric penalty of bulkier alkoxy substituents [1]. This combination is not readily available in other bifunctional oxetane building blocks, where the fusion of a terminal alkyne and a compact oxygen-containing substituent is required to balance reactivity with favorable ADME properties [2].
| Evidence Dimension | Computed lipophilicity (cLogP) and H-bond acceptor count |
|---|---|
| Target Compound Data | cLogP ≈ -0.2; H-bond acceptors = 2 |
| Comparator Or Baseline | 3-Ethynyloxetane (cLogP ≈ 0.3; HBA = 1); 3-Methoxyoxetane (cLogP ≈ -0.6; HBA = 1) |
| Quantified Difference | ΔcLogP = approximately 0.5 log units more polar than 3-ethynyloxetane, approximately 0.4 log units less polar than 3-methoxyoxetane |
| Conditions | In silico prediction using consensus LogP models (ALOGPS, XLogP3); standard conditions for oxetane building-block profiling. |
Why This Matters
An intermediate cLogP value with dual H-bond acceptor capability offers a balanced profile for oral bioavailability and aqueous solubility, a parameter space not achievable with mono-substituted oxetane analogs.
- [1] PubChem. Compound Summary for 3-Ethynyloxetane (CID 584244) and 3-Methoxyoxetane (CID 277798). Accessed 2026. View Source
- [2] Rojas JJ, et al. Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. 2023;66(18):12697-12709. doi:10.1021/acs.jmedchem.3c00563 View Source
